2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
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Overview
Description
“2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride” is a chemical compound with the molecular formula C9H18N2.2ClH . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2.2ClH/c1-11-7-4-9(8-11)2-5-10-6-3-9;;/h10H,2-8H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 227.18 .Scientific Research Applications
Crystal Structure and Conformation
- The study on the structural analysis of related spiro compounds reveals insights into their crystal structure and conformation. For example, the synthesis of cyclohexane-5-spirohydantoin derivatives and their crystallographic analysis highlight the impact of substituents on supramolecular arrangements and crystal packing preferences (Lazić et al., 2022).
Radioprotective Properties
- A derivative, specifically "7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride," demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, indicating a potential application in radiation protection (Shapiro, Tansy, & Elkin, 1968).
NMR Spectroscopy and Stereochemical Analysis
- Research on the relative configuration of diazaspiro[4.5]decanes using NMR spectroscopy provides important insights into their stereochemistry, which is crucial for understanding their chemical properties and potential applications (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Synthesis and Evaluation of Derivatives
- The synthesis and preliminary evaluation of new quinuclidine derivatives, including those related to 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride, as radioprotective agents showcases the compound's potential in mitigating radiation effects, which could be beneficial in clinical settings and beyond (Shapiro et al., 1968).
Muscarinic Receptor Binding Affinity
- Studies on 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones and related compounds for muscarinic receptor binding affinity suggest potential applications in the development of new therapeutic agents targeting the cholinergic system (Ishihara et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-4-9(8-11)2-5-10-6-3-9;;/h10H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKFGKBLGLVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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